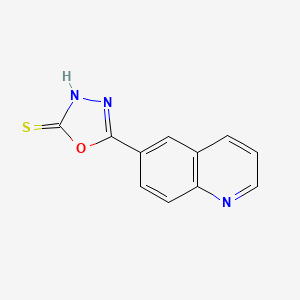

5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol

描述

Significance of the 1,3,4-Oxadiazole-2-thiol (B52307) Heterocyclic System in Modern Chemical Sciences

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms that has garnered significant attention from researchers. rroij.comlongdom.org Derivatives of 1,3,4-oxadiazole are recognized for their extensive therapeutic potential and are considered a vital scaffold in drug discovery. longdom.orgopenmedicinalchemistryjournal.comeurekaselect.com The unique electronic configuration and stability of the oxadiazole ring contribute to its role as a fundamental building block in many bioactive molecules. openmedicinalchemistryjournal.com

The 1,3,4-oxadiazole-2-thiol variant is particularly noteworthy. It is commonly synthesized through the cyclization of an acid hydrazide with carbon disulfide in a basic medium. nih.govnih.gov This scaffold can exist in two tautomeric forms: the thiol and the thione form, a characteristic that can influence its biological activity. nih.govresearchgate.net The presence of the exocyclic sulfur atom provides potential multifunctional donor sites, making it a frequent component in the design of new therapeutic agents. researchgate.net

Research has demonstrated that this heterocyclic system is a versatile pharmacophore associated with a broad spectrum of pharmacological activities. rroij.comlongdom.orgresearchgate.net These activities are diverse and have been extensively documented in scientific literature. researchgate.net

Below is an interactive data table summarizing the principal biological activities associated with the 1,3,4-oxadiazole-2-thiol scaffold and its derivatives.

| Biological Activity | Description | References |

| Antimicrobial | Exhibits inhibitory activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and the tuberculosis-causing Mycobacterium tuberculosis. longdom.orgnih.govmdpi.com | longdom.orgnih.govmdpi.com |

| Antifungal | Shows efficacy against several fungal species. nih.govmdpi.com | nih.govmdpi.com |

| Anticancer | Demonstrates cytotoxic effects against a wide range of cancer cell lines through mechanisms such as enzyme inhibition (e.g., EGFR kinase). rroij.comnih.govnih.govlongdom.org | rroij.comnih.govnih.govlongdom.org |

| Anti-inflammatory | Certain derivatives have shown significant anti-inflammatory properties, with some being more active than standard drugs like acetylsalicylic acid. rroij.comnih.govlongdom.orgjchemrev.com | rroij.comnih.govlongdom.orgjchemrev.com |

| Anticonvulsant | The scaffold has been incorporated into molecules designed and synthesized as potential anticonvulsant agents. longdom.orglongdom.orgnih.gov | longdom.orglongdom.orgnih.gov |

| Antiviral | The 1,3,4-oxadiazole nucleus has been studied for its potential antiviral properties, including against HIV. rroij.comlongdom.org | rroij.comlongdom.org |

The Quinoline (B57606) Moiety: A Privileged Scaffold in Bioactive Molecule Research

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is widely regarded as a "privileged structure" in medicinal chemistry. tandfonline.comcapes.gov.brresearchgate.net This concept refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design and development. tandfonline.comcapes.gov.br The versatility of the quinoline scaffold is further enhanced by its synthetic accessibility, which allows for the generation of a large number of structurally diverse derivatives. nih.govnih.gov

The quinoline nucleus is a constituent of numerous natural products, most notably the cinchona alkaloids like quinine, and is a core component in a multitude of synthetic, pharmacologically active substances. nih.govnih.gov Its derivatives have been successfully developed into drugs for a wide array of therapeutic applications. rsc.org The pharmacological diversity of quinoline has cemented its important position in modern medicinal chemistry. capes.gov.brbiointerfaceresearch.com

The major biological activities demonstrated by quinoline-based compounds are summarized in the interactive table below.

| Biological Activity | Description | References |

| Antimalarial | The quinoline ring is a cornerstone of antimalarial therapy, found in drugs like chloroquine, mefloquine, and quinine, which are used to treat infections from parasites such as Plasmodium falciparum. nih.govrsc.orgbiointerfaceresearch.comnih.gov | nih.govrsc.orgbiointerfaceresearch.comnih.gov |

| Anticancer | Quinoline derivatives have a significant impact on anticancer drug discovery, with over twenty candidates in clinical investigation. tandfonline.comcapes.gov.br They can act as topoisomerase and kinase inhibitors. tandfonline.comnih.gov | tandfonline.comcapes.gov.brnih.gov |

| Antibacterial | The scaffold is central to the fluoroquinolone class of antibiotics (e.g., ciprofloxacin) used to treat various bacterial infections. rsc.orgbiointerfaceresearch.com | rsc.orgbiointerfaceresearch.com |

| Anti-inflammatory | Certain derivatives have been developed that exhibit potent anti-inflammatory activity. nih.govbiointerfaceresearch.comrsc.org | nih.govbiointerfaceresearch.comrsc.org |

| Antifungal | The quinoline ring has been incorporated into compounds showing activity against various fungal species. nih.govrsc.org | nih.govrsc.org |

| Antiviral | Research has explored the antiviral potential of quinoline derivatives, including against HIV. nih.govrsc.org | nih.govrsc.org |

| Cardiovascular | Some quinoline compounds have been investigated for their effects on the cardiovascular system. nih.govnih.gov | nih.govnih.gov |

| CNS Effects | The scaffold is present in molecules designed to have activity against conditions like Alzheimer's disease. nih.govnih.gov | nih.govnih.gov |

Rationale for the Strategic Hybridization of Quinoline and 1,3,4-Oxadiazole-2-thiol Architectures for Enhanced Research Scope

The strategic fusion of the quinoline and 1,3,4-oxadiazole-2-thiol moieties into a single molecule, 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol, is an application of the molecular hybridization principle. tandfonline.combohrium.com This drug design approach involves covalently linking two or more distinct pharmacophores to create a new hybrid compound. The primary rationale is to develop molecules with enhanced efficacy, improved target affinity, or a novel or dual mechanism of action that addresses complex diseases and drug resistance. tandfonline.combohrium.com

Given that both the quinoline and 1,3,4-oxadiazole systems possess a wide range of potent biological activities, particularly as anticancer and antimicrobial agents, their combination is a logical step to explore synergistic effects or new therapeutic potential. eresearchco.comslideshare.net Researchers have synthesized and evaluated various quinoline-1,3,4-oxadiazole conjugates, demonstrating the viability of this strategy. tandfonline.comeresearchco.comslideshare.netresearchgate.net For instance, studies on quinoline–2-mercapto-1,3,4-oxadiazole conjugates have identified compounds with promising cytotoxicity against pancreatic and colorectal cancer cells. tandfonline.compsu.edu The hybridization aims to leverage the proven biological value of each component to create a superior therapeutic agent. bohrium.com

Overview of Research Trajectories in Related Heterocyclic Compounds and Their Congeners

The field of heterocyclic chemistry, particularly as it relates to drug discovery, is characterized by several key research trajectories. One major trend is the continued development of hybrid molecules that combine established pharmacophores, such as the quinoline-oxadiazole system, with other biologically active heterocycles like triazoles or pyrazoles to create multi-target agents. jchemrev.comresearchgate.net

Another significant area of focus is the development of novel and more efficient synthetic methodologies. researchgate.net This includes the use of green chemistry principles, ultrasound irradiation, and multicomponent one-pot reactions to synthesize complex heterocyclic derivatives in a more environmentally friendly and cost-effective manner. rsc.org

Furthermore, modern research heavily relies on computational and technological tools. ontosight.ai Molecular docking and molecular dynamics simulations are increasingly used to predict how these hybrid molecules will interact with biological targets, such as specific enzymes or receptors, providing insight into their mechanism of action and guiding the design of more potent compounds. tandfonline.combohrium.com The use of artificial intelligence and machine learning is also an emerging trend, helping to accelerate the identification of promising drug candidates from large datasets of chemical structures and biological activities. ontosight.ai These research efforts collectively aim to expand the library of bioactive heterocyclic compounds and refine the path toward developing new and more effective drugs. nih.gov

Structure

3D Structure

属性

分子式 |

C11H7N3OS |

|---|---|

分子量 |

229.26 g/mol |

IUPAC 名称 |

5-quinolin-6-yl-3H-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C11H7N3OS/c16-11-14-13-10(15-11)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H,14,16) |

InChI 键 |

NRMSBIQHTKWWRB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)C3=NNC(=S)O3)N=C1 |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5 6 Quinolyl 1,3,4 Oxadiazole 2 Thiol

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol, the analysis reveals a clear and convergent synthetic strategy.

The primary disconnection targets the 1,3,4-oxadiazole-2-thiol (B52307) ring, as its formation is a well-documented cyclization reaction. This bond cleavage corresponds to the reaction between an acid hydrazide and carbon disulfide. Applying this logic, the C=S and C-N bonds within the heterocyclic ring are disconnected. This leads to two key synthons: the quinoline-6-carbohydrazide cation and a dithiocarbamate anion equivalent derived from carbon disulfide.

A subsequent disconnection focuses on the amide bond of the quinoline-6-carbohydrazide precursor. This step, a functional group interconversion (FGI), simplifies the molecule to a quinoline-6-carboxylic acid derivative (such as an ester) and hydrazine. The quinoline-6-carboxylic acid core can be further disconnected through various established named reactions for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, or Pfitzinger reactions, which typically utilize substituted anilines as foundational starting materials. This multi-step disconnection strategy provides a robust blueprint for the forward synthesis, starting from simple precursors and progressively building the complexity of the target molecule.

Development and Optimization of Synthetic Pathways to the Core Structure

The forward synthesis of this compound is a linear sequence that involves the initial synthesis of precursors, followed by a key cyclization reaction to form the desired heterocyclic core.

The synthesis of the target compound hinges on two primary precursors: quinoline-6-carbohydrazide and carbon disulfide .

Quinoline-6-carbohydrazide Synthesis: The journey to this key intermediate typically begins with quinoline-6-carboxylic acid. The synthesis of the quinoline ring itself can be achieved through several classical methods nih.govorganic-chemistry.org:

Skraup Synthesis: Involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene wikipedia.orgpharmaguideline.comiipseries.org.

Doebner-von Miller Reaction: A reaction between an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst nih.govwikipedia.orgiipseries.org.

Pfitzinger Reaction: The condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, which can be subsequently modified nih.govpharmaguideline.comiipseries.org.

Once quinoline-6-carboxylic acid is obtained, it is typically converted to its methyl or ethyl ester via Fischer esterification, refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄) asianpubs.orgresearchhub.com. The final step to obtain the crucial precursor is the hydrazinolysis of the ester. This is achieved by refluxing the quinoline-6-carboxylate ester with hydrazine hydrate in a suitable solvent like ethanol or methanol, which yields quinoline-6-carbohydrazide as a solid precipitate asianpubs.orgresearchhub.com.

Carbon Disulfide: The second precursor, carbon disulfide (CS₂), is a commercially available, one-carbon electrophile that provides the C2 and thiol sulfur atoms for the oxadiazole ring.

The formation of the 5-substituted-1,3,4-oxadiazole-2-thiol ring is a cornerstone reaction in heterocyclic synthesis. The most prevalent and efficient method involves the one-pot cyclization of an acid hydrazide with carbon disulfide in a basic medium jchemrev.comnih.gov.

In the synthesis of the target compound, quinoline-6-carbohydrazide is dissolved in an alcohol, typically ethanol. An alkali metal hydroxide, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to create the basic environment. Carbon disulfide is then added to the reaction mixture, which is subsequently heated under reflux for several hours asianpubs.orgnih.govmdpi.com. The reaction progress can be monitored using thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl or acetic acid), causing the target compound, this compound, to precipitate out of the solution. The crude product is then collected by filtration and purified by recrystallization.

This reaction is known to produce high yields and is applicable to a wide range of aromatic and heterocyclic acid hydrazides asianpubs.orgasianpubs.org. The compound exists in a thiol-thione tautomeric equilibrium, although one form typically predominates in the solid state nih.govasianpubs.org.

Table 1: Representative Conditions for 5-Aryl-1,3,4-oxadiazole-2-thiol Synthesis

| Acid Hydrazide Precursor | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan-2-carbohydrazide | NaOH | Ethanol | 12 h | 55 | nih.gov |

| 4-Nitrobenzoic hydrazide | KOH | Ethanol | Monitored by TLC | High | asianpubs.org |

| 4-Aminobenzoyl hydrazide | - | - | - | - | asianpubs.org |

| Various Aryl Hydrazides | KOH | Ethanol | Overnight | 71-81 | mdpi.com |

Unlike syntheses that involve late-stage coupling of two pre-formed heterocyclic rings (e.g., Suzuki or Buchwald-Hartwig coupling), the standard synthesis of this compound does not employ such a strategy. Instead, the covalent integration of the quinoline and oxadiazole moieties is established early in the synthetic sequence.

The quinoline ring is introduced as an integral part of the key precursor, quinoline-6-carbohydrazide. The subsequent cyclization reaction with carbon disulfide builds the 1,3,4-oxadiazole-2-thiol ring directly onto the quinoline framework via the carbohydrazide functional group. Therefore, the C5 atom of the oxadiazole ring is directly attached to the C6 position of the quinoline ring through a robust carbon-carbon bond that was present in the initial quinoline-6-carboxylic acid starting material. This linear approach is highly efficient and avoids the complexities and potential side reactions associated with cross-coupling reactions between two distinct heteroaromatic systems.

Mechanistic Elucidation of Key Transformation Steps in the Synthetic Sequence

The formation of the 1,3,4-oxadiazole-2-thiol ring from an acid hydrazide and carbon disulfide under basic conditions proceeds through a well-understood, multi-step mechanism.

Formation of Dithiocarbazate Salt: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the quinoline-6-carbohydrazide onto the electrophilic carbon atom of carbon disulfide. The presence of a base, typically KOH, facilitates this step by deprotonating the hydrazide, increasing its nucleophilicity. This results in the formation of a potassium dithiocarbazate intermediate. This salt is a key reactive species in the cyclization process connectjournals.comresearchgate.net.

Intramolecular Cyclization: The oxygen atom of the carbonyl group in the dithiocarbazate intermediate then acts as a nucleophile, attacking the thiocarbonyl carbon. This intramolecular cyclization step leads to the formation of a five-membered heterocyclic ring intermediate.

Dehydration/Elimination: The resulting cyclic intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions. This elimination step is often facilitated by the acidic workup at the end of the reaction. The loss of water results in the formation of the stable, aromatic 1,3,4-oxadiazole (B1194373) ring.

Tautomerization: The final product can exist in two tautomeric forms: the thiol form (this compound) and the thione form (5-(6-quinolyl)-1,3,4-oxadiazol-2(3H)-thione). The equilibrium between these two forms is influenced by factors such as the solvent and the physical state (solid vs. solution).

Derivatization and Functionalization Strategies for Structural Modification

The this compound scaffold possesses several sites amenable to functionalization, with the exocyclic thiol group being the most reactive and common site for derivatization. This allows for the synthesis of a diverse library of related compounds for various applications.

S-Alkylation/S-Aralkylation: The thiol group is nucleophilic and can be readily alkylated or aralkylated by reacting the parent compound with various alkyl or aralkyl halides (e.g., chlorides, bromides) in the presence of a base tandfonline.comnih.govresearchgate.net. Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or triethylamine (Et₃N) tandfonline.comtandfonline.com. This reaction results in the formation of a stable thioether linkage.

S-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of thioesters. For instance, treatment with benzoyl chloride yields the corresponding S-benzoyl derivative nih.gov.

Mannich Reaction: The NH group within the oxadiazole ring (in the thione tautomer) can participate in Mannich reactions. This involves reacting the parent compound with formaldehyde and a primary or secondary amine to introduce an aminomethyl substituent at the N3 position of the ring asianpubs.orgnih.gov.

These derivatization strategies significantly expand the chemical space accessible from the core this compound structure, enabling fine-tuning of its physicochemical properties.

Table 2: Examples of Derivatization Reactions on the 1,3,4-Oxadiazole-2-thiol Core

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| S-Alkylation | Alkyl/Aralkyl Halides, Base (e.g., K₂CO₃, Zn) | -S-Alkyl / -S-Aralkyl | tandfonline.comtandfonline.com |

| S-Acylation | Benzoyl Chloride, Dioxane | -S-C(O)Ph | nih.gov |

| Mannich Reaction | Formaldehyde, Amine (e.g., Dipropylamine) | -N-CH₂-NR₂ | asianpubs.orgresearchgate.net |

| S-ester formation | Alkyl Chloroacetate, Base (e.g., NaOEt) | -S-CH₂-COOEt | researchgate.netdergipark.org.tr |

Regioselective Functionalization at the Thiol (S-H) Group

The 1,3,4-oxadiazole-2-thiol moiety exists in a tautomeric equilibrium with its 1,3,4-oxadiazole-2(3H)-thione form. However, chemical reactions, particularly alkylations, predominantly occur at the sulfur atom. This regioselectivity is a cornerstone for the synthesis of various S-substituted derivatives. The functionalization at the thiol group is typically achieved through nucleophilic substitution reactions where the sulfur atom acts as the nucleophile.

The process is generally initiated by treating the parent thiol with a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an appropriate polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov The base abstracts the acidic proton from the thiol group, generating a highly nucleophilic thiolate anion. This anion then readily attacks various electrophilic reagents, leading to the formation of a stable carbon-sulfur bond. This method ensures that the functionalization is selective to the sulfur atom, avoiding competitive N-alkylation on the oxadiazole ring. researchgate.netnih.gov A wide array of electrophiles, including alkyl halides, aralkyl halides, and substituted 2-chloroacetamides, have been successfully employed to generate diverse libraries of S-substituted analogs. nih.govnih.govnih.gov

Table 1: Reagents for Regioselective S-Functionalization

| Electrophilic Reagent | Base / Solvent | Resulting S-Substituted Moiety |

|---|---|---|

| Alkyl Halides (e.g., Ethyl Bromide) | NaH / DMF | -S-Alkyl |

| Aralkyl Halides (e.g., Benzyl Chloride) | NaH / DMF | -S-Aralkyl |

| Substituted 2-Chloro-N-phenylacetamides | Ethanolic KOH | -S-CH2-CO-NH-Aryl |

| Substituted 2-Chloro-N-benzothiazolylacetamides | Ethanolic KOH | -S-CH2-CO-NH-Benzothiazolyl |

Modifications of the Quinoline Nucleus for Analog Generation

The generation of analogs with varied substituents on the quinoline ring is a key strategy for exploring structure-activity relationships. While modifications can theoretically be performed on the pre-formed this compound, a more common and controlled approach involves utilizing appropriately substituted quinoline derivatives as the initial starting materials. chemrj.org

Classic quinoline synthesis methodologies, such as the Skraup, Combes, or Friedlander syntheses, allow for the preparation of a wide range of substituted anilines and other precursors that can be cyclized to form quinolines with desired functional groups at various positions. chemrj.org For the synthesis of the target compounds, a substituted quinoline-6-carboxylic acid is the ideal starting point. By introducing different functional groups—such as halogens, methoxy groups, or nitro groups—onto the quinoline core, a diverse set of analogs can be synthesized using the standard pathway of esterification, hydrazinolysis, and oxadiazole ring formation. chemrj.org This approach provides precise control over the position and nature of the substituents on the quinoline moiety.

Table 2: Examples of Substituted Quinoline Precursors for Analog Synthesis

| Quinoline Starting Material | Potential Substituent (R) | Resulting Analog Core Structure |

|---|---|---|

| 4-Chloroquinoline-6-carboxylic acid | -Cl | 5-(4-Chloro-6-quinolyl)-1,3,4-oxadiazole-2-thiol |

| 4-Methoxyquinoline-6-carboxylic acid | -OCH3 | 5-(4-Methoxy-6-quinolyl)-1,3,4-oxadiazole-2-thiol |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | -Phenyl-OCH3 | 5-(2-(4-Methoxyphenyl)-4-quinolyl)-1,3,4-oxadiazole-2-thiol |

Side Chain Incorporations on the Oxadiazole Ring

The incorporation of diverse side chains onto the this compound scaffold is primarily accomplished via the versatile thiol group, which acts as a handle for derivatization. This strategy allows for the hybridization of the quinolyl-oxadiazole core with other chemical moieties, potentially combining their individual properties or creating novel functionalities. nih.gov The synthetic reaction is a nucleophilic substitution, as detailed in section 2.4.1, where the thiolate anion attacks an electrophilic substrate bearing the desired side chain. researchgate.netnih.gov

This methodology has been used to introduce a wide variety of side chains, ranging from simple alkyl and aralkyl groups to more complex and functionally rich structures. researchgate.netnih.gov For instance, researchers have successfully condensed the core thiol with various N-substituted-2-bromoacetamides, linking the quinolyl-oxadiazole scaffold to a range of aromatic and heterocyclic amines through an acetamide bridge. nih.gov This approach is valuable for creating larger, more complex molecules and for systematically probing the effects of different terminal groups on the properties of the compound. The selection of the side chain is often guided by the goal of modulating physicochemical properties or introducing additional pharmacophores.

Table 3: Examples of Incorporated Side Chains via S-Functionalization

| Electrophile Bearing Side Chain | Resulting Side Chain Structure |

|---|---|

| Benzyl Bromide | -S-CH2-Ph |

| 4-Nitrobenzyl Bromide | -S-CH2-C6H4-NO2 |

| 2-Bromo-N-(4-chlorophenyl)acetamide | -S-CH2-C(O)NH-C6H4-Cl |

| 2-Bromo-N-(pyridin-2-yl)acetamide | -S-CH2-C(O)NH-C5H4N |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Isomer Differentiation (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the precise assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

A crucial aspect of the NMR analysis for this compound is the investigation of the potential thiol-thione tautomerism. In solution, 1,3,4-oxadiazole-2-thiol (B52307) derivatives can exist in equilibrium between the thiol (-SH) form and the thione (=S) form. Studies on analogous compounds have shown that the equilibrium often favors the thione tautomer in solution researchgate.net. The presence of a broad, exchangeable signal in the downfield region of the ¹H NMR spectrum (typically δ 12-14 ppm) corresponding to an N-H proton would be strong evidence for the predominance of the thione form researchgate.net.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these aromatic protons (typically in the δ 7.5-9.0 ppm range) would be characteristic of a 6-substituted quinoline. The specific splitting patterns (doublets, doublets of doublets) would allow for the assignment of each proton on the quinoline core. The absence of a signal for an S-H proton (typically δ 3-4 ppm) and the presence of a downfield N-H proton signal would confirm the thione tautomeric form.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would feature two highly deshielded carbon signals corresponding to the C2 and C5 atoms of the 1,3,4-oxadiazole (B1194373) ring. In related 1,3,4-oxadiazole derivatives, these carbons typically resonate in the δ 155-180 ppm range researchgate.net. Specifically, the C2 carbon, being part of the C=S group in the thione tautomer, would be expected at the lower end of this range (around 178 ppm), while the C5 carbon, attached to the quinoline ring, would resonate around 160-165 ppm researchgate.net. The remaining signals would correspond to the nine carbon atoms of the quinoline ring, with chemical shifts consistent with published data for quinoline derivatives.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for complete and unambiguous signal assignment.

COSY: Would reveal the coupling relationships between adjacent protons within the quinoline ring, confirming their relative positions.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thione Tautomer

Predicted values are based on typical ranges for quinoline and 1,3,4-oxadiazole-2-thione systems.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Oxadiazole C2 (C=S) | - | ~178 |

| Oxadiazole C5 | - | ~162 |

| Oxadiazole NH | ~13.0 (broad) | - |

| Quinoline Protons/Carbons | 7.5 - 9.0 | 120 - 150 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, providing definitive confirmation of the compound's identity.

Beyond molecular formula confirmation, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule breaks apart in a predictable manner. The resulting fragment ions are detected and their m/z values provide a "fingerprint" that helps to piece together the molecular structure.

For this compound, the fragmentation is expected to initiate at the weaker bonds of the molecule. Based on studies of similar structures, such as 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584), characteristic fragmentation pathways can be proposed researchgate.net. Key fragmentation events would likely include:

Cleavage of the oxadiazole ring: This is a common pathway for 1,3,4-oxadiazoles, leading to the formation of characteristic fragment ions.

Loss of small neutral molecules: Fragments corresponding to the loss of species like HCN, CO, or CS may be observed.

Formation of the quinoline cation: A prominent peak corresponding to the stable quinolyl cation (or a related fragment) would be expected.

Table 2: Proposed Key Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Proposed m/z Value |

| Molecular Ion [M]⁺ | 243.04 |

| [Quinoline-6-carbonitrile]⁺ | 154.05 |

| [Quinolyl]⁺ | 128.05 |

| [Oxadiazole-thiol moiety]⁺ | 115.99 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unequivocal proof of the molecular structure of this compound, including definitive confirmation of the thione tautomer in the solid state.

Analysis of a suitable single crystal would yield a detailed molecular model with several key pieces of information:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and hybridization of each atom. For example, the C=S and C-N bond lengths within the oxadiazole ring would definitively establish the thione tautomer over the thiol form.

Conformation: The analysis would reveal the relative orientation of the quinoline ring with respect to the 1,3,4-oxadiazole ring. It would determine the dihedral angle between the two ring systems, indicating whether the molecule adopts a planar or twisted conformation in the solid state. Planarity would suggest a high degree of electronic conjugation between the two aromatic systems.

Intermolecular Interactions: The crystal structure would elucidate the packing of molecules in the crystal lattice, revealing important non-covalent interactions such as hydrogen bonding (e.g., N-H···N or N-H···S interactions involving the thione group), π-π stacking between the aromatic quinoline rings, and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the material. While no specific crystal structure for the title compound is publicly available, analysis of related heterocyclic structures confirms the utility of this method for establishing regio- and stereochemistry with certainty mdpi.com.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are complementary and together offer a comprehensive vibrational profile of this compound.

FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its bonds (stretching, bending, etc.). The FT-IR spectrum would provide clear evidence for the key functional groups. The confirmation of the thione tautomer would be supported by the presence of a distinct N-H stretching vibration (typically around 3100-3300 cm⁻¹) and the absence of an S-H stretch (which would appear around 2550-2600 cm⁻¹). Other key absorptions would include the C=S stretch, C=N and C-O-C stretches of the oxadiazole ring, and the characteristic vibrations of the quinoline aromatic system.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in the IR spectrum. For this molecule, Raman spectroscopy would be effective in characterizing the C=S bond and the vibrations of the quinoline ring's carbon skeleton. The introduction of FT-Raman has allowed for the study of materials that were previously difficult to analyze due to fluorescence jocpr.com.

Table 3: Characteristic Vibrational Frequencies for 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thione

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | 3100 - 3300 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=N Stretch (Oxadiazole) | 1610 - 1650 | Moderate to Strong |

| C=C Stretch (Quinoline) | 1450 - 1600 | Strong |

| C=S Stretch | 1050 - 1250 | Moderate to Strong |

| C-O-C Stretch (Oxadiazole) | 1020 - 1070 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from electronic transitions within the conjugated system formed by the quinoline and 1,3,4-oxadiazole rings.

The spectrum is anticipated to display intense absorption bands corresponding to π→π* transitions, which are characteristic of aromatic and heteroaromatic systems. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the electron-rich oxadiazole ring and the quinoline system would likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual parent heterocycles nih.gov.

Additionally, weaker absorption bands corresponding to n→π* transitions may be observed, typically at longer wavelengths than the π→π* transitions. These involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. Analysis of the absorption maxima (λ_max) and molar absorptivity (ε) provides a quantitative measure of the molecule's ability to absorb light, which is directly related to its electronic properties. Studies on similar 5-phenyl-1,3,4-oxadiazole-2-thiol compounds show characteristic UV-Vis absorptions that are used to confirm the structure researchgate.netresearchgate.net.

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (λ_max, nm) | Description |

| π→π | 250 - 350 | High-intensity absorption due to the conjugated aromatic system. |

| n→π | 350 - 450 | Lower-intensity absorption involving heteroatom lone pairs. |

Lack of Specific Research Data Prevents Article Generation on this compound

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific research focused on the theoretical and computational modeling of the chemical compound This compound . The explicit and stringent requirement to focus solely on this particular isomer cannot be met with the currently available public research data.

While extensive computational studies have been conducted on the broader class of quinoline-1,3,4-oxadiazole derivatives, the specific substitution pattern of the quinoline ring at the 6-position is not addressed in the accessible literature concerning the requested computational analyses.

Key areas where specific data for This compound is unavailable include:

Quantum Chemical Calculations: No dedicated Density Functional Theory (DFT) or Ab Initio studies were found that detail the electronic structure, Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analysis, or charge distribution specifically for the 6-quinolyl isomer.

Conformational Analysis: There is no published research on the specific conformational landscape and energy profiles of this compound determined through computational methods.

Reactivity and Mechanistic Insights: Predictions of reactivity descriptors and computational elucidation of chemical transformation mechanisms for this molecule are not present in the reviewed literature.

Molecular Dynamics Simulations: Information regarding conformational sampling, stability, and solvent interactions derived from molecular dynamics simulations for this compound is absent.

In Silico Target Interactions: Molecular docking and dynamics studies to generate mechanistic hypotheses for biological targets have been performed for other isomers, such as those with quinolin-2-yl and quinolin-8-yloxy substitutions, but not for the 6-quinolyl variant. nih.govpsu.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed for various classes of oxadiazole derivatives to elucidate structure-activity relationships, but none were found that specifically include and analyze the this compound structure.

The principles of computational chemistry dictate that even minor changes in molecular structure, such as the position of the nitrogen atom and the point of attachment on the quinoline ring, can significantly alter the electronic, structural, and interactive properties of a compound. Therefore, extrapolating data from other isomers (e.g., 2-quinolyl or 4-quinolyl) would be scientifically unsound and would not provide an accurate or reliable analysis for the requested 6-quinolyl isomer.

Due to the absence of specific, verifiable research data for This compound , generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. To do so would require fabricating data or presenting information from related but distinct molecules as fact for the subject compound, which would be misleading and inaccurate.

Mechanistic Investigations of Biological Activities Focusing on Molecular and Cellular Mechanisms

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their ability to inhibit a variety of enzymes crucial for pathogen survival and cancer progression. The quinoline (B57606) moiety, in particular, is a well-known pharmacophore that can interact with numerous biological targets.

One key mechanism is the inhibition of tubulin polymerization. Certain 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- arabjchem.orgacs.orgnih.govoxadiazole-2-thione derivatives have demonstrated a significant inhibitory effect on the cellular tubulin of hepatocellular carcinoma cells. nih.govresearchgate.net For instance, compound 5h in one study was identified as a potent tubulin inhibitor in HepG2 cells, achieving 81.1% inhibition. nih.govresearchgate.net This action disrupts microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Furthermore, quinoline-containing oxadiazole derivatives have been investigated as telomerase inhibitors. nih.gov Telomerase is an enzyme critical for maintaining telomere length and is overexpressed in the majority of cancer cells, making it a prime target for anticancer therapy. The inhibition of this enzyme can lead to telomere shortening and subsequent cell death. nih.gov Other enzymes targeted by this class of compounds include thymidine (B127349) phosphorylase, which is involved in nucleotide metabolism and is often upregulated in tumors. nih.gov

Table 1: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Potential Significance |

|---|---|---|---|

| 5-(Substituted phenyl)-1,3,4-oxadiazole-2-thiones | Tubulin | Inhibition of polymerization (e.g., 81.1% inhibition by compound 5h) nih.govresearchgate.net | Anticancer (disruption of mitosis) |

| 2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thiones | Telomerase | Inhibitory action nih.gov | Anticancer (cellular senescence) |

| Indoline and hydrazone clubbed 1,3,4-oxadiazoles | Thymidine Phosphorylase | Inhibitory activity nih.gov | Anticancer (inhibition of nucleotide salvage pathway) |

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

A significant mechanism of action for the anticancer activity of oxadiazole derivatives is the inhibition of receptor tyrosine kinases, particularly the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govtandfonline.comnih.govmdpi.comresearchgate.netnih.gov VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com

Molecular docking studies and in vitro assays have shown that 1,3,4-oxadiazole derivatives can effectively bind to the ATP-binding site within the kinase domain of VEGFR-2. nih.govtandfonline.com This binding prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration. nih.govmdpi.com For example, certain 1,3,4-oxadiazole-naphthalene hybrids and benzimidazole-oxadiazole derivatives have shown potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. tandfonline.comnih.gov

Table 2: VEGFR-2 Inhibition by 1,3,4-Oxadiazole Analogs

| Derivative Class | Target Receptor | IC₅₀ / Activity | Mechanism |

|---|---|---|---|

| Benzimidazole-oxadiazole hybrids (e.g., compound 4c) | VEGFR-2 | IC₅₀ = 0.475 µM nih.gov | Binds to the active site of the kinase domain, inhibiting its activity. nih.gov |

| 1,3,4-Oxadiazole-naphthalene hybrids (e.g., compound 5) | VEGFR-2 | Inhibited VEGFR-2 levels to 610.4 pg/ml compared to control. tandfonline.com | Inhibition of the receptor, leading to an antiproliferative effect. tandfonline.com |

| Phenylfuroxan-based pyrazolo[3,4-d]pyrimidines (e.g., compound 12b) | VEGFR-2 | IC₅₀ = 0.092 µM mdpi.com | Selective inhibition of VEGFR-2 kinase activity. mdpi.com |

Modulation of Specific Cellular Signaling Pathways and Cascade Analysis

The biological effects of 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol and its analogs are often mediated through the modulation of critical intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory responses and is constitutively active in many types of cancer, promoting cell survival and proliferation. nih.govnih.govresearchgate.netresearchgate.net Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of this pathway. nih.govnih.govresearchgate.net For instance, the compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was found to decrease the phosphorylation of IκB and the p65 subunit of NF-κB in hepatocellular carcinoma cells. nih.gov This inhibition prevents the translocation of p65 to the nucleus, thereby abrogating its DNA binding and transcriptional activity, which in turn leads to the induction of apoptosis. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in cell proliferation, differentiation, and survival. nih.gov Aberrant activation of this pathway is implicated in various cancers. Predictive studies on some 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles have suggested that inhibition of the STAT3 transcription factor is a probable anticancer mechanism. nih.gov

Intervention with Macromolecular Interactions and Biological Process Regulation

The structural features of the 1,3,4-oxadiazole ring allow it to act as a bioisostere for amide and ester groups, enabling it to participate in various macromolecular interactions, including hydrogen bonding and hydrophobic interactions. mdpi.com This capability underlies its ability to regulate biological processes by interfering with protein-protein or protein-DNA interactions.

As mentioned, a primary example is the disruption of microtubule formation through the inhibition of tubulin polymerization. nih.govresearchgate.netbwise.krnih.govrsc.orgresearchgate.net By binding to the colchicine (B1669291) binding site of tubulin, these compounds prevent the assembly of microtubules, which are critical components of the cytoskeleton. nih.gov This interference disrupts cellular processes such as mitosis, intracellular transport, and maintenance of cell shape, ultimately leading to cell death. nih.govrsc.org

Antimicrobial Action Mechanisms: Elucidation of Cellular Targets, Cell Wall/Membrane Integrity Disruption, and Resistance Pathways

The 1,3,4-oxadiazole-2-thiol (B52307) scaffold is a common feature in compounds with significant antimicrobial activity. nih.govnih.govresearchgate.neteresearchco.comresearchgate.netnih.gov While the precise mechanisms are varied and depend on the specific substitutions, some key cellular targets have been identified.

One potential mechanism of action is the inhibition of DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication. nih.gov By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, a critical step for replication and transcription, leading to bacterial cell death. nih.gov Additionally, docking studies of some quinoline-oxadiazole derivatives have suggested that they may act as inhibitors of enoyl-ACP reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis. researchgate.net

Table 3: Antimicrobial Activity of Quinolyl-Oxadiazole Derivatives and Analogs

| Derivative | Organism | MIC (μg/mL) | Potential Target |

|---|---|---|---|

| Quinoline based 1,3,4-oxadiazoles condensed with N-benzothiazolyl acetamides | S. aureus | 3.12 - 25 nih.gov | Not specified, broad-spectrum activity noted. nih.gov |

| M. tuberculosis H37Rv | 3.12 - 25 nih.gov | ||

| 5-{[(2-methylquinolin-8-yl) oxy] methyl}-1, 3, 4-oxadiazole-2(3H)-thione | S. aureus | Significant potential noted researchgate.net | Enoyl-ACP reductase (FabI) researchgate.net |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Broad-spectrum | Not specified nih.gov | Not specified, broad-spectrum activity noted. nih.gov |

Antineoplastic Action Mechanisms: Investigation of Apoptosis Induction, Cell Cycle Perturbation, Angiogenesis Inhibition, and Target-Specific Modulation

The antineoplastic properties of 1,3,4-oxadiazole derivatives are multifaceted, involving the simultaneous disruption of several key pathways required for cancer cell survival and proliferation. arabjchem.orgacs.orgnih.govnih.govnih.govresearchgate.netmanipal.edumdpi.comnih.gov

Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. arabjchem.orgacs.orgnih.govnih.govmanipal.edumdpi.com Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. This is characterized by an increased expression of the tumor suppressor protein p53 and a shift in the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins. arabjchem.orgmanipal.edu This shift leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, which are the executioner caspases that dismantle the cell. arabjchem.orgmanipal.edu The cleavage of poly (ADP-ribose) polymerase (PARP) is another hallmark of apoptosis induced by these compounds. acs.orgnih.gov

Cell Cycle Perturbation: As a consequence of tubulin polymerization inhibition, cells treated with oxadiazole derivatives often arrest in the G2/M phase of the cell cycle. nih.govnih.govrsc.org This arrest prevents mitotic entry and ultimately triggers apoptosis. Some derivatives have also been observed to cause cell arrest at the S phase. acs.org

Angiogenesis Inhibition: As detailed in section 5.2, the potent inhibition of VEGFR-2 by many 1,3,4-oxadiazole derivatives is a key anti-angiogenic mechanism. nih.govtandfonline.comnih.govmdpi.comresearchgate.netnih.gov By cutting off the blood supply that tumors rely on to grow and metastasize, these compounds can effectively starve the tumor. nih.govmdpi.com

Target-Specific Modulation (e.g., PD-L1): The 1,3,4-oxadiazole scaffold is being explored for the development of small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway. nih.govnih.goveurekaselect.comresearchgate.netresearchgate.net Unlike antibody-based therapies, small molecules may offer advantages in tumor penetration and oral bioavailability. nih.govresearchgate.net The mechanism involves binding to PD-L1 and inducing its dimerization and subsequent internalization, preventing it from engaging with the PD-1 receptor on T-cells and thereby restoring the anti-tumor immune response. nih.gov

Anti-inflammatory Mechanisms: Analysis of Cytokine Modulation and Enzyme Pathway Inhibition

The 1,3,4-oxadiazole nucleus is present in many compounds with potent anti-inflammatory activity. mdpi.comnih.govnih.govnih.govmdpi.comnih.gov The mechanisms are often linked to the inhibition of key inflammatory mediators and enzymes.

Enzyme Pathway Inhibition: A proposed mechanism for some derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins (B1171923) at sites of inflammation. mdpi.comnih.govmdpi.com The oxadiazole ring can act as a bioisostere for the carboxylic acid group found in many traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Cytokine Modulation and Signaling: The anti-inflammatory effects are also closely tied to the inhibition of the NF-κB signaling pathway. nih.gov By blocking NF-κB, these compounds can suppress the expression of numerous pro-inflammatory genes, including those for cytokines (like IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS). nih.govmdpi.com Studies on lipopolysaccharide (LPS)-stimulated macrophages have shown that oxadiazole derivatives can inhibit the formation of nitric oxide (NO) and reactive oxygen species (ROS), further contributing to their anti-inflammatory profile. nih.gov

Antioxidant Mechanisms: Free Radical Scavenging Activity and Redox Pathway Regulation

The antioxidant properties of compounds containing quinoline and 1,3,4-oxadiazole-2-thiol functionalities are often attributed to their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Free Radical Scavenging Activity:

The free radical scavenging capacity of this class of compounds is a crucial aspect of their antioxidant mechanism. The thiol (-SH) group on the 1,3,4-oxadiazole ring is a key contributor to this activity. Thiols are known to be effective reducing agents and can readily donate a hydrogen atom to free radicals, thereby stabilizing them. The resulting thiyl radical can then undergo further reactions to form a stable disulfide, effectively terminating the radical chain reaction.

The quinoline nucleus itself also possesses antioxidant properties. The nitrogen atom in the quinoline ring can participate in electron delocalization, which can stabilize the molecule and enhance its ability to scavenge radicals. Furthermore, the aromatic nature of the quinoline ring system allows it to quench free radicals through electron donation. Theoretical studies on quinoline derivatives have suggested that their antioxidant activity is related to their ionization potential and bond dissociation energies, which are key parameters in single electron transfer and hydrogen atom transfer mechanisms, respectively. nih.govbohrium.com

In vitro assays are commonly employed to quantify the free radical scavenging potential of such compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change that can be measured spectrophotometrically. Studies on various 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have demonstrated significant DPPH radical scavenging activity. bohrium.comresearchgate.netrdd.edu.iq For instance, research on 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) has shown DPPH free radical scavenging activity comparable to that of standard antioxidants like vitamin C. bohrium.com Similarly, various quinolin-5-ylamine derivatives have exhibited notable DPPH radical scavenging capabilities. researchgate.net

While specific data for this compound is not available, the combined structural features suggest a strong potential for free radical scavenging. The following table illustrates the kind of data typically obtained from such studies on related compounds.

DPPH Radical Scavenging Activity of Structurally Related Compounds

| Compound Type | Example Compound | Assay | Observed Activity | Reference |

|---|---|---|---|---|

| 5-Substituted-1,3,4-oxadiazole-2-thiol | 5-Benzyl-1,3,4-oxadiazole-2-thiol | DPPH Radical Scavenging | Comparable to Vitamin C | bohrium.com |

| Quinoline Derivative | Quinolin-5-ylamine derivatives | DPPH Radical Scavenging | Significant radical scavenging | researchgate.net |

| 5-Substituted-1,3,4-oxadiazole-thioether | Various derivatives | DPPH Radical Scavenging | Concentration-dependent activity | nih.gov |

Redox Pathway Regulation:

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular redox signaling pathways. These pathways are intricate networks that control cellular responses to oxidative stress. Key components of these pathways include antioxidant enzymes and transcription factors that regulate their expression.

The thiol group in this compound could potentially interact with cellular thiols, such as glutathione (B108866) (GSH), a critical endogenous antioxidant. Such interactions could influence the cellular redox state and the activity of redox-sensitive proteins. Thiol redox switches, which involve the reversible oxidation of cysteine residues in proteins, are fundamental to cellular signaling. mdpi.com Compounds that can modulate these switches can have a profound impact on cellular function and survival under conditions of oxidative stress.

While there is no direct evidence for the effect of this compound on specific redox pathways, the general class of quinoline derivatives has been investigated for their potential to modulate endogenous antioxidant mechanisms. mdpi.com The interaction of such compounds with proteins like human serum albumin (HSA), which has antioxidant properties due to a free thiol group, has been studied. mdpi.com These studies suggest that quinoline derivatives can influence the antioxidant capacity of such proteins. mdpi.com

Further research is necessary to elucidate the precise molecular and cellular mechanisms by which this compound exerts its antioxidant effects. Investigating its impact on key redox-sensitive signaling pathways, such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response, would provide valuable insights into its potential as a therapeutic agent for conditions associated with oxidative stress.

Applications in Chemical Biology and Advanced Materials Science

Utilization as a Chemical Probe for Unraveling Biological Processes and Target Identification

The 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol scaffold is instrumental in the development of chemical probes designed to investigate complex biological systems. Derivatives of the quinoline-oxadiazole framework have shown considerable cytotoxic activities against various cancer cell lines, indicating their interaction with specific biological targets. nih.gov For instance, certain quinoline-oxadiazole hybrids have been identified as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.gov

The mechanism of action for some of these compounds involves inducing cell cycle arrest, which provides a direct method for studying cellular proliferation processes. nih.gov By modifying the substituents on the heterocyclic rings, researchers can tune the molecule's specificity and potency, allowing for the systematic probing of biological pathways. The inherent fluorescence of the quinoline (B57606) moiety can also be exploited for imaging applications, enabling the visualization of the compound's distribution and interaction within cellular environments.

Table 1: Cytotoxic and EGFR Kinase Inhibitory Activities of Representative Quinoline-Oxadiazole Derivatives

| Compound ID | Modification | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8c | 2-(4-nitrophenyl)-1,3,4-oxadiazole moiety | EGFR | 0.14 | nih.gov |

| 12d | 2-(cinnamylthio)-1,3,4-oxadiazole moiety | EGFR | 0.18 | nih.gov |

| Lapatinib | Reference Drug | EGFR | 0.12 | nih.gov |

| 8e | 2-(2-aminophenyl)-1,3,4-oxadiazole moiety | MCF-7 | 0.179 (µg/mL) | nih.gov |

| 15a | 2-(N-phenylacetamidethio)-1,3,4-oxadiazole | MCF-7 | 0.164 (µg/mL) | nih.gov |

| Erlotinib | Reference Drug | MCF-7 | 0.512 (µg/mL) | nih.gov |

IC₅₀ values represent the concentration required for 50% inhibition.

Scaffold for Rational Design of Mechanistic Probes and Tool Compounds in Chemical Biology

The quinoline-oxadiazole framework is considered a "privileged scaffold" in medicinal chemistry, providing a robust structural basis for the rational design of new bioactive molecules. nih.govniscpr.res.in The 1,3,4-oxadiazole (B1194373) ring is metabolically stable and its nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological receptors. nih.gov This makes the scaffold ideal for developing mechanistic probes to study enzyme function and other biological interactions.

The thiol group at the 2-position of the oxadiazole ring is a key functional handle. It allows for a variety of chemical modifications, such as S-alkylation, to create a library of derivatives. nih.govresearchgate.net This approach enables systematic structure-activity relationship (SAR) studies, where researchers can correlate specific structural changes with effects on biological activity. For example, linking different pharmacophores to the quinoline-oxadiazole scaffold via the sulfur atom has been a successful strategy for developing novel antimicrobial agents. niscpr.res.inresearchgate.net The ability to systematically modify the scaffold allows for the fine-tuning of properties to create highly specific tool compounds for chemical biology research. targetmol.com

Potential as Precursors in Polymer Chemistry and Advanced Materials Fabrication

In the realm of materials science, the this compound structure holds significant promise as a precursor for advanced polymers and materials. The 1,3,4-oxadiazole ring is known for its exceptional thermal and chemical stability, making it a valuable component in the synthesis of heat-resistant polymers. mdpi.com Polymers incorporating this heterocycle often exhibit desirable optical properties and are used in applications such as organic light-emitting diodes (OLEDs) and scintillators. mdpi.com

The quinoline moiety contributes to the photoluminescent properties of the resulting materials. The thiol group provides a reactive site for polymerization. It can participate in various polymerization reactions, including polycondensation or "click" chemistry reactions like thiol-ene and thiol-yne, to form novel polymers with unique electronic and photophysical properties. The combination of a rigid, stable heterocyclic core with a reactive functional group makes this compound a versatile building block for the fabrication of functional materials for electronics and photonics.

Sensing Applications and Chemo/Biosensors Based on Thiol Reactivity and Heterocyclic Framework

The molecular architecture of this compound is ideally suited for the development of chemosensors and biosensors. The quinoline unit is a well-known fluorophore whose emission properties are often sensitive to its local environment and to binding events. researchgate.netdergipark.org.tr This intrinsic fluorescence provides a signaling mechanism for sensing applications.

The heterocyclic system, containing multiple nitrogen and oxygen atoms from both the quinoline and oxadiazole rings, can act as an effective chelation site for metal ions. researchgate.netnih.gov The specific geometry and electronic properties of this binding pocket can be engineered to achieve high selectivity for particular analytes. For example, a sensor incorporating a quinoline and an oxadiazole unit has been designed for the ratiometric detection of cadmium ions (Cd²⁺). researchgate.net The thiol group further enhances the molecule's utility as a sensor by:

Providing an additional binding site for soft metal ions.

Offering a point of attachment for covalent immobilization onto sensor surfaces.

Participating in specific chemical reactions with analytes that can trigger a change in the fluorescent signal. nih.gov

This combination of a fluorescent reporter, a selective binding site, and a reactive handle makes the this compound scaffold a powerful platform for designing next-generation chemo/biosensors for environmental and biological monitoring. mdpi.comnanobioletters.com

Future Perspectives and Challenges in Research on 5 6 Quinolyl 1,3,4 Oxadiazole 2 Thiol Derivatives

Exploration of Novel and Sustainable Synthetic Methodologies for Derivatives

A primary challenge in the advancement of 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol derivatives lies in the development of innovative and environmentally benign synthetic strategies. Traditional methods for the synthesis of 1,3,4-oxadiazoles often require harsh reagents and elevated temperatures, which can lead to undesirable byproducts and a significant environmental footprint. Future research will likely focus on the adoption of green chemistry principles, such as the use of microwave-assisted synthesis to accelerate reaction times and improve yields.

Furthermore, the exploration of one-pot multicomponent reactions is anticipated to streamline the synthesis of complex derivatives, enhancing efficiency by reducing the number of intermediate purification steps. The development of novel catalytic systems, including biocatalysis and nanocatalysis, could also offer more selective and sustainable routes to these compounds. A significant area of interest will be the functionalization of the quinoline (B57606) and oxadiazole rings to generate a diverse library of analogs for biological screening.

Development of Advanced Computational Models for Precise Prediction of Molecular and Biological Interactions

The integration of computational chemistry is set to play a pivotal role in the rational design of novel this compound derivatives. Advanced in-silico tools, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and interactions of these compounds with their biological targets. nih.gov These computational models enable the prediction of binding affinities and the identification of key structural features responsible for biological activity, thereby guiding the synthesis of more potent and selective molecules.

Future efforts will likely focus on the development of more accurate and predictive quantitative structure-activity relationship (QSAR) models. These models, built on larger and more diverse datasets, will be instrumental in forecasting the biological activity and pharmacokinetic properties of novel derivatives before their synthesis, thus saving time and resources. The application of artificial intelligence and machine learning algorithms is also expected to enhance the predictive power of these computational tools, facilitating the discovery of lead compounds with improved therapeutic profiles.

Deeper Elucidation of Complex Biological Mechanisms at the Molecular and Systems Level

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. While the broader class of 1,3,4-oxadiazoles is known to exhibit a wide range of pharmacological effects, the specific pathways modulated by these quinoline-containing hybrids are not yet fully understood. isca.me Future research will need to employ a combination of biochemical, cellular, and in vivo studies to unravel these complex mechanisms.

Key areas of investigation will include the identification of direct molecular targets, the modulation of signaling pathways, and the potential for off-target effects. Techniques such as proteomics, genomics, and transcriptomics will be invaluable in identifying the cellular components that interact with these compounds and the downstream consequences of these interactions. A deeper mechanistic understanding will not only support the optimization of existing derivatives but also aid in the identification of new therapeutic applications.

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

To gain a holistic understanding of the biological effects of this compound derivatives, future research will benefit from the integration of systems biology approaches. This will involve the analysis of large-scale biological data to construct comprehensive network models of the cellular pathways affected by these compounds. By mapping the interactions between genes, proteins, and metabolites, systems biology can reveal the broader impact of a compound on cellular function and identify potential biomarkers for efficacy and toxicity.

The application of network pharmacology, a key component of systems biology, will be particularly useful in identifying the multiple targets and pathways that may be modulated by these derivatives. This approach can help to explain the polypharmacological effects of some compounds and may lead to the discovery of novel therapeutic indications. The integration of experimental data with computational models will be essential for building predictive models of drug action and for designing combination therapies.

Identification of Novel Molecular Targets for Mechanistic Research

A significant challenge and opportunity in the field is the identification of novel molecular targets for this compound derivatives. While some potential targets may be inferred from the known activities of quinoline and 1,3,4-oxadiazole (B1194373) compounds, the unique structural features of these hybrids may lead to interactions with previously uncharacterized proteins or pathways. eurekaselect.com

Future research will likely employ a variety of target identification strategies, including affinity chromatography, chemical proteomics, and genetic screening approaches. The identification of novel targets will not only provide a deeper understanding of the mechanism of action of these compounds but also open up new avenues for therapeutic intervention. Validating these targets will be a critical step, requiring rigorous biochemical and cellular assays to confirm the functional consequences of compound binding.

Design of Structurally Diverse Analogs for SAR Refinement and Mechanistic Hypothesis Testing

The systematic design and synthesis of structurally diverse analogs of this compound are essential for refining structure-activity relationships (SAR) and for testing mechanistic hypotheses. By systematically modifying different parts of the molecule, researchers can identify the key structural determinants of biological activity and selectivity. This information is invaluable for the rational design of more potent and less toxic derivatives.

Future synthetic efforts will focus on creating a wide range of analogs with variations in the substitution patterns on both the quinoline and oxadiazole rings. The introduction of different functional groups can modulate the physicochemical properties of the compounds, such as their solubility, lipophilicity, and metabolic stability, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. The biological evaluation of these analogs will provide crucial data for the iterative process of lead optimization.

常见问题

Q. What are the optimized synthetic routes for 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of quinoline-substituted hydrazides with carbon disulfide (CS₂) under alkaline conditions. For example, aryl hydrazides (e.g., quinolin-8-yl derivatives) are refluxed with CS₂ and alcoholic KOH in methanol for 12–15 hours, followed by acidification to precipitate the product . Key variables include solvent polarity (methanol vs. ethanol), reaction time (extended reflux improves cyclization), and stoichiometric ratios (excess CS₂ enhances thiol group incorporation). Yield optimization often requires monitoring via TLC and recrystallization from methanol .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks based on quinoline protons (aromatic δ 8.5–9.0 ppm) and oxadiazole-thiol tautomerism (thione vs. thiol forms, detectable via S–H stretch ~2500 cm⁻¹ in IR) .

- HRMS : Confirm molecular formula (e.g., C₁₃H₈N₃OS) with <5 ppm mass error .

- X-ray crystallography : Resolve tautomeric preferences and intermolecular interactions (e.g., S···H hydrogen bonds) .

Q. What are the stability considerations for handling this compound in experimental workflows?

- Methodological Answer : The compound is light-sensitive; store in amber vials at –20°C under inert gas (N₂/Ar). In solution, avoid protic solvents (e.g., water) to prevent hydrolysis of the oxadiazole ring. Use anhydrous DMF or DMSO for biological assays, and confirm stability via periodic HPLC-UV analysis (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts tautomeric stability (thione vs. thiol) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Solvent effects (PCM model) and electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization (e.g., S-alkylation) . Compare computed NMR/IR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antimicrobial effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (cell line specificity, concentration ranges) or compound purity. For cytotoxicity (e.g., HCT116 cells), use standardized MTT assays (IC₅₀ = 10–50 µM) with purity >95% (HPLC). For antimicrobial studies, employ broth microdilution (MIC testing) against Gram-positive/negative strains, controlling for solvent effects (e.g., DMSO ≤1%) . Cross-validate with proteomics to identify target pathways (e.g., topoisomerase inhibition) .

Q. How can the oxadiazole-thiol moiety be selectively functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- S-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF using NaH as base (70–80% yield). Monitor reaction progress via LC-MS for intermediates .

- Cross-coupling : Suzuki-Miyaura coupling on quinoline substituents (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl/heteroaryl groups .

- Thiol-disulfide exchange : Use dithiothreitol (DTT) to generate reactive thiolates for conjugation with maleimide-functionalized probes .

Q. What in silico approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Use SwissADME or pkCSM to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。